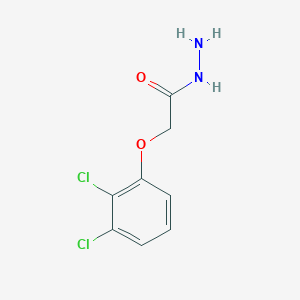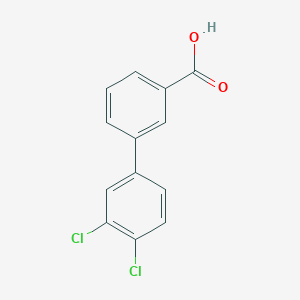![molecular formula C14H11FO2 B1334159 1-[4-(4-Fluorophenoxy)phenyl]ethanone CAS No. 35114-93-3](/img/structure/B1334159.png)
1-[4-(4-Fluorophenoxy)phenyl]ethanone
Übersicht
Beschreibung
The compound "1-[4-(4-Fluorophenoxy)phenyl]ethanone" is a fluorine-containing organic molecule that has been the subject of various studies due to its potential applications in fields such as materials science and medicinal chemistry. The presence of fluorine atoms in the compound is of particular interest because they can significantly alter the physical and chemical properties of organic molecules, often leading to enhanced biological activity or material performance .
Synthesis Analysis
The synthesis of related fluorinated compounds often involves the use of sonochemical methods, which have been shown to be more efficient than conventional methods. For instance, the synthesis of a chalcone derivative from 4-fluorobenzaldehyde and 1-(4-methoxyphenyl)ethanone was achieved in just 10 minutes using sonochemistry, compared to 4 hours with conventional methods. This approach not only saves time but also energy, making it an environmentally friendly alternative .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is typically characterized using techniques such as FT-IR, NMR, and XRD. For example, the molecular structure and vibrational frequencies of a related compound, 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using both experimental and theoretical methods, revealing details about the geometrical parameters and the charge distribution within the molecule .
Chemical Reactions Analysis
Fluorinated compounds often exhibit unique reactivity due to the electronegative nature of fluorine. The presence of fluorine can influence the electron density distribution in a molecule, making certain sites more reactive. For instance, in the case of 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, the carbonyl group was identified as the most reactive part of the molecule due to the increased electronegativity .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. These compounds often have good thermal stability and mechanical properties, as seen in a series of fluorine-containing polyimides derived from a novel fluorinated aromatic diamine monomer . Additionally, the introduction of fluorine can lead to a decrease in phase transition temperatures and thermodynamic parameters, as observed in a study of liquid crystalline polyethers .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Synthesis for Antimicrobial Applications : A study by Dave et al. (2013) detailed the synthesis of a derivative of 1-[4-(4-Fluorophenoxy)phenyl]ethanone. This compound showed antimicrobial activity against several bacterial species, highlighting its potential in antimicrobial research.
Structural Chemistry and Anti-Inflammatory Activity : Singh et al. (2020) investigated the structural properties of phenyl dimer compounds, including derivatives of 1-[4-(4-Fluorophenoxy)phenyl]ethanone. Their study found that these compounds exhibited anti-inflammatory activity in animal models, suggesting their potential use in developing anti-inflammatory drugs (Singh et al., 2020).
Crystal Structure and Chemical Properties
Crystal Structure Analysis : Abdel‐Aziz et al. (2012) conducted a study on the crystal structure of a related compound, 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone. The study provided insights into the molecular structure and hydrogen bonding within the crystal, which is important for understanding its chemical properties and potential applications (Abdel‐Aziz et al., 2012).
Degradation Mechanisms in Lignin Model Compounds : Research by Kawai et al. (1988) explored the degradation of phenolic beta-1 lignin substructure model compounds, including derivatives of 1-[4-(4-Fluorophenoxy)phenyl]ethanone. This study is significant for understanding the chemical breakdown and potential applications in lignin degradation and environmental studies (Kawai et al., 1988).
Photoreactive Properties
- Photoremovable Protecting Group for Carboxylic Acids : Atemnkeng et al. (2003) introduced a new photoremovable protecting group based on 1-[2-(2-hydroxyalkyl)phenyl]ethanone. This innovation has implications in the field of organic chemistry, particularly for the protection and controlled release of carboxylic acids (Atemnkeng et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[4-(4-fluorophenoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLGELQKWAOYKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374634 | |
| Record name | 1-[4-(4-fluorophenoxy)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Fluorophenoxy)phenyl]ethanone | |
CAS RN |
35114-93-3 | |
| Record name | 1-[4-(4-fluorophenoxy)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-(4-FLUOROPHENOXY)PHENYL)ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline](/img/structure/B1334076.png)
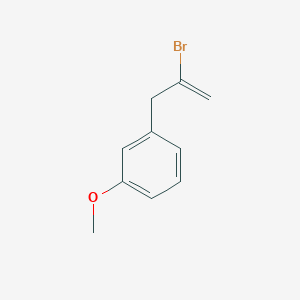
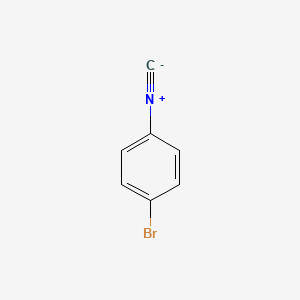

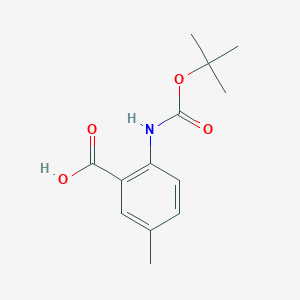
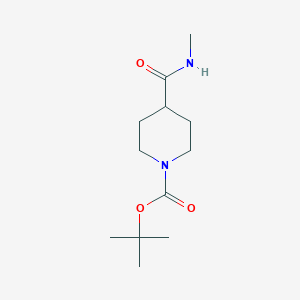

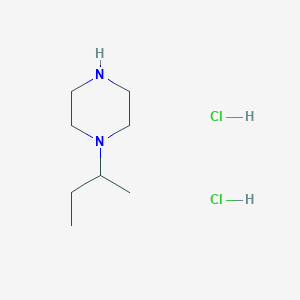
![4-Chloro-7-phenylthieno[3,2-d]pyrimidine](/img/structure/B1334096.png)
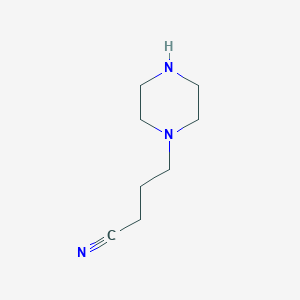
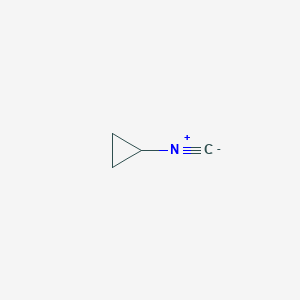
![3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1334099.png)
